Genepoxide

Descripción general

Descripción

Fatty acids, C18-unsaturated, dimers, polymers with bisphenol A and epichlorohydrin are complex polymeric compounds formed by the reaction of C18-unsaturated fatty acids, bisphenol A, and epichlorohydrin . These polymers are known for their unique chemical properties, including high stability, resistance to various environmental factors, and versatility in industrial applications .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The preparation of these polymers typically involves the polymerization of C18-unsaturated fatty acids with bisphenol A and epichlorohydrin . The reaction conditions, including temperature, pressure, and catalysts, are carefully controlled to achieve the desired polymer properties . The process generally involves the following steps:

Polymerization: The C18-unsaturated fatty acids are reacted with bisphenol A and epichlorohydrin under controlled conditions.

Catalysis: Specific catalysts are used to facilitate the polymerization process.

Purification: The resulting polymer is purified to remove any unreacted starting materials and by-products.

Industrial Production Methods

In industrial settings, the production of these polymers is scaled up using large reactors and continuous processing techniques . The process is optimized to ensure high yield and consistent quality of the final product .

Análisis De Reacciones Químicas

Types of Reactions

Fatty acids, C18-unsaturated, dimers, polymers with bisphenol A and epichlorohydrin undergo various chemical reactions, including:

Oxidation: These polymers can be oxidized under specific conditions to form oxidized derivatives.

Reduction: Reduction reactions can be used to modify the polymer structure and properties.

Substitution: Substitution reactions involving common reagents can lead to the formation of new functional groups on the polymer.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts . The reaction conditions, such as temperature, pressure, and solvent, are tailored to achieve the desired chemical transformations .

Major Products

The major products formed from these reactions include modified polymers with enhanced properties, such as increased stability, improved mechanical strength, and tailored chemical functionalities .

Aplicaciones Científicas De Investigación

Scientific Research Applications

Genepoxide exhibits notable applications across multiple scientific domains:

Chemistry

- Advanced Materials : this compound serves as an intermediate in synthesizing advanced materials, including bio-based polymers. Its unique structure allows for the development of materials with tailored properties for specific applications such as coatings and adhesives.

Biology

- Biomaterials Development : In biological research, this compound is explored for its potential in creating biomaterials suitable for medical devices and implants. Its compatibility with biological systems makes it a candidate for drug delivery systems .

- Cell Interaction Studies : Research indicates that this compound interacts with various biochemical pathways, influencing cellular responses and potentially enhancing therapeutic outcomes in tissue engineering .

Medicine

- Medical Devices : The unique properties of this compound make it suitable for use in medical devices due to its mechanical strength and biocompatibility .

- Drug Delivery Systems : Its ability to encapsulate drugs and release them in a controlled manner positions this compound as a promising candidate for innovative drug delivery solutions .

Industry

- Adhesives and Sealants : Due to its excellent mechanical and chemical properties, this compound is utilized in industrial applications such as adhesives and sealants, contributing to the development of more sustainable products.

- Environmental Applications : Researchers are investigating the potential of this compound-based materials in environmental applications, such as biodegradable plastics and eco-friendly coatings .

Case Studies

Several studies have documented the applications of this compound across different fields:

- Biomaterials Research : A study demonstrated that this compound-based scaffolds could support cell growth and differentiation, showcasing its potential in regenerative medicine .

- Adhesive Development : Research highlighted the use of this compound in formulating adhesives that exhibit superior bonding strength compared to conventional adhesives, making it suitable for high-performance applications.

Mecanismo De Acción

The mechanism of action of these polymers involves their interaction with various molecular targets and pathways. The specific interactions depend on the chemical structure and functional groups present on the polymer . These interactions can lead to changes in the physical and chemical properties of the polymer, enabling it to perform specific functions in different applications .

Comparación Con Compuestos Similares

Similar Compounds

Similar compounds include other polymers formed from fatty acids, bisphenol A, and epichlorohydrin, such as:

Poly (Bisphenol-A-co-epichlorohydrin): An epoxy-based resin derived from bisphenol A and epichlorohydrin.

Fatty acids, C18-unsaturated, dimers, polymers with polyalkylenepolyamines and tall-oil fatty acids: Reaction products with bisphenol A-epichlorohydrin polymer and diethylenetriamine.

Uniqueness

The uniqueness of fatty acids, C18-unsaturated, dimers, polymers with bisphenol A and epichlorohydrin lies in their specific chemical structure, which imparts unique properties such as high stability, resistance to environmental factors, and versatility in various applications .

Actividad Biológica

Genepoxide is a compound that has garnered attention due to its diverse biological activities, particularly in the realms of pharmacology and toxicology. This article delves into the biological activity of this compound, presenting detailed findings from various studies, including case studies and biochemical analyses.

Overview of this compound

This compound is a synthetic compound that functions primarily as an epoxide. Epoxides are cyclic ethers that are highly reactive due to the strain in their three-membered ring structure. This reactivity allows them to participate in various biological processes, including interactions with nucleophiles such as proteins and nucleic acids.

This compound exerts its biological effects through several mechanisms:

- Enzyme Inhibition : It has been shown to inhibit various enzymes, leading to alterations in metabolic pathways.

- DNA Interaction : this compound can form adducts with DNA, potentially leading to genotoxic effects.

- Reactive Oxygen Species (ROS) Modulation : The compound influences ROS levels in cells, which can result in oxidative stress or cellular signaling changes.

Anticancer Properties

This compound has demonstrated significant anticancer activity in several studies. It has been shown to induce apoptosis (programmed cell death) in cancer cell lines, including:

- Colorectal Cancer Cells : Research indicates that this compound can inhibit cell proliferation and induce apoptosis through ROS-mediated pathways.

- Breast Cancer Cells : Studies have reported that this compound alters cell cycle progression and enhances the efficacy of chemotherapeutic agents.

| Cancer Type | Mechanism of Action | Reference |

|---|---|---|

| Colorectal Cancer | Induction of apoptosis via ROS modulation | |

| Breast Cancer | Cell cycle arrest and enhanced chemotherapy response |

Antimicrobial Activity

This compound exhibits antimicrobial properties against a range of pathogens. Its effectiveness varies based on concentration and the type of microorganism.

- Bacterial Inhibition : Studies have shown that this compound can inhibit the growth of both Gram-positive and Gram-negative bacteria.

- Fungal Activity : It also demonstrates antifungal properties, making it a candidate for further exploration in treating fungal infections.

Case Studies

Several case studies have highlighted the potential therapeutic applications of this compound:

- Case Study on Colorectal Cancer : A study involving colorectal cancer patients demonstrated that treatment with this compound led to a significant reduction in tumor size when used alongside conventional therapies. The study emphasized the compound's ability to enhance drug sensitivity ( ).

- Antimicrobial Efficacy Study : In clinical settings, this compound was tested against various bacterial strains isolated from infected patients. Results indicated a notable reduction in bacterial load, supporting its use as an adjunct therapy for infections ( ).

Toxicity Studies

While this compound shows promise as a therapeutic agent, toxicity studies are crucial for understanding its safety profile. Research indicates:

- Cytotoxicity : At high concentrations, this compound exhibits cytotoxic effects on normal human cells, necessitating careful dosage management.

- Genotoxicity : The formation of DNA adducts raises concerns about its potential genotoxic effects, warranting further investigation into its long-term safety ( ).

Pharmacokinetics

Understanding the pharmacokinetics of this compound is essential for optimizing its therapeutic use:

Propiedades

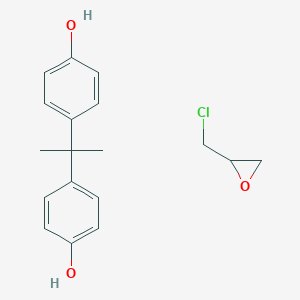

IUPAC Name |

2-(chloromethyl)oxirane;4-[2-(4-hydroxyphenyl)propan-2-yl]phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16O2.C3H5ClO/c1-15(2,11-3-7-13(16)8-4-11)12-5-9-14(17)10-6-12;4-1-3-2-5-3/h3-10,16-17H,1-2H3;3H,1-2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KUBDPQJOLOUJRM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C1=CC=C(C=C1)O)C2=CC=C(C=C2)O.C1C(O1)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21ClO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

68891-66-7, 68891-65-6 | |

| Record name | Phenol, 4,4′-(1-methylethylidene)bis-, polymer with 2-(chloromethyl)oxirane, 2-butoxyethyl ether | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=68891-66-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Phenol, 4,4′-(1-methylethylidene)bis-, polymer with 2-(chloromethyl)oxirane, 2-butoxyethyl butyl ether | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=68891-65-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Molecular Weight |

320.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid, Pale yellow solid (molecular weight 600-1400) or water-white to yellow liquid (molecular weight 360-560); [CHEMINFO] Liquid; [MSDSonline] | |

| Record name | Phenol, 4,4'-(1-methylethylidene)bis-, polymer with 2-(chloromethyl)oxirane | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Bisphenol A epichlorohydrin polymer | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/9047 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

25068-38-6, 67989-52-0 | |

| Record name | Bisphenol A epoxy resin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=25068-38-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Fatty acids, C18-unsatd., dimers, polymers with bisphenol A and epichlorohydrin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067989520 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Genepoxide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=11096 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Phenol, 4,4'-(1-methylethylidene)bis-, polymer with 2-(chloromethyl)oxirane | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Fatty acids, C18-unsatd., dimers, polymers with bisphenol A and epichlorohydrin | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 4,4'-Isopropylidenediphenol, oligomeric reaction products with 1-chloro-2,3-epoxypropane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.105.541 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4,4'-Isopropylidenediphenol, oligomeric reaction products with 1-chloro-2,3-epoxypropane, reaction products with fatty acids, C18-unsatd., dimers | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.105.673 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.